cis-Parinaric acid

Lipid Peroxidation Oxidative Stress Fluorescent Probes

cis-Parinaric acid is the only lipid probe combining intrinsic fluorescence (λex 320/λem 432 nm) with stoichiometric radical quenching for real-time peroxidation tracking. Its (Z,E,E,Z) tetraene confers equal partitioning between fluid and gel membrane phases (Kps/f ≈ 0.6)—unlike trans-parinaric acid's solid-phase bias—ensuring unbiased bulk membrane readouts. With 35-fold lower cellular uptake affinity (Km ≈ 4.17 µM) than the trans isomer, it enables controlled transport studies without rapid saturation. For PPARγ drug screening, its fluorescence enhancement upon receptor binding allows homogeneous, label-free assays. These irreplaceable properties make generic substitution scientifically invalid.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 593-38-4
Cat. No. B1239305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Parinaric acid
CAS593-38-4
Synonymscis-parinaric acid
octadecatetraenoic acid
paranaric acid
parinaric acid
parinaric acid, (all-E)-isomer
parinaric acid, (Z,Z,E,E)-isome
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9-
InChIKeyIJTNSXPMYKJZPR-ZSCYQOFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Parinaric Acid (CAS 593-38-4) Technical Baseline for Lipid Peroxidation and Membrane Research Procurement


cis-Parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid, also designated α-parinaric acid) is a naturally occurring, conjugated tetraene fatty acid that exhibits intrinsic fluorescence (λex ≈ 320 nm, λem ≈ 432 nm) when partitioned into hydrophobic environments [1]. Its fluorescence is stoichiometrically quenched upon reaction with free radicals, establishing it as a validated and highly sensitive probe for the real-time quantification of lipid peroxidation in biological membranes and lipoproteins [2]. Beyond its role as a peroxidation reporter, cis-parinaric acid serves as a membrane-inserted fluorophore for studies of lipid order, dynamics, and phase behavior, with its spectroscopic properties exquisitely sensitive to the surrounding lipid environment [3].

Why cis-Parinaric Acid (CAS 593-38-4) Cannot Be Substituted with Generic Fatty Acid Probes or Isomers


Procurement of cis-parinaric acid over alternative lipid probes or its geometric isomers is predicated on its unique combination of structural and functional properties. Generic substitution fails because the compound's (Z,E,E,Z) conjugated tetraene system confers a distinct membrane partition profile and peroxidation sensitivity not replicated by other fluorescent fatty acids or even its trans-isomer. Specifically, cis-parinaric acid exhibits a near-equal distribution between fluid and gel lipid phases, a behavior that fundamentally differs from trans-parinaric acid which preferentially partitions into solid phases [1]. Furthermore, its peroxidation rate in biological systems exceeds that of endogenous polyunsaturated fatty acids, providing an amplified signal for early-stage oxidative damage that alternative probes cannot match [2]. These differential characteristics directly impact assay sensitivity, data interpretation, and experimental validity, making the specific cis-isomer the indispensable tool for accurate biophysical and oxidative stress research.

Quantitative Differentiation Evidence for cis-Parinaric Acid (CAS 593-38-4) Against Key Analogs


Superior Sensitivity: cis-Parinaric Acid Peroxidation Rate Outpaces Endogenous Polyunsaturated Fatty Acids

In a direct comparative study using three radical-generating systems (hydrogen peroxide, cumene hydroperoxide, and AAPH), the peroxidation rate of free cis-parinaric acid (cis-PnA) was demonstrated to be significantly higher than that of the endogenous polyunsaturated fatty acids arachidonic acid and linoleic acid, as well as parinaroyl-lipids. This higher intrinsic reactivity translates to a more sensitive and amplified signal for detecting the initial stages of lipid peroxidation [1].

Lipid Peroxidation Oxidative Stress Fluorescent Probes

Phase Partitioning Selectivity: cis-Parinaric Acid Distributes Equally Between Fluid and Gel Phases, Unlike trans-Parinaric Acid

cis-Parinaric acid (cis-PnA) and trans-parinaric acid (trans-PnA) exhibit fundamentally different phase partitioning behaviors in lipid bilayers containing coexisting fluid and gel phases. Quantitative analysis reveals that the ratio of solid-to-fluid phase partition coefficients (Kps/f) is 0.6 ± 0.2 for cis-PnA, indicating a near-equal distribution, while for trans-PnA, Kps/f is 3 ± 1, demonstrating a strong preference for the solid (gel) phase [1]. This difference arises from the molecular geometry imparted by the cis double bonds [2].

Membrane Biophysics Lipid Rafts Fluorescence Anisotropy

Differential Cellular Uptake Kinetics: trans-Parinaric Acid Exhibits 35-Fold Higher Affinity Than cis-Parinaric Acid in Fibroblasts

In L-cell fibroblasts, a model system with low endogenous fatty acid binding protein, the uptake of cis- and trans-parinaric acid is saturable and mediated by the same transport system, yet their affinities differ dramatically. The affinity (Km) for trans-parinaric acid was measured at 0.12 µM, which is 35-fold higher than the Km for cis-parinaric acid at 4.17 µM [1]. This indicates that the straight-chain conformation of the trans-isomer is recognized far more efficiently by the cellular uptake machinery than the kinked cis-isomer.

Fatty Acid Transport Cellular Uptake Pharmacokinetics

Comparative Performance in Antioxidant Efficacy Screening: cis-Parinaric Acid and C11-BODIPY581/591 Yield Identical Ranking

A head-to-head comparison of cis-parinaric acid (cis-PnA) and the ratiometric probe C11-BODIPY(581/591) was conducted in Rat-1 fibroblasts to evaluate the protective effects of 12 natural antioxidants against cumene hydroperoxide-induced lipid peroxidation. Both probes yielded the identical pecking order of antioxidant efficacy: α-tocopherol ≈ γ-tocopherol > quercetin ≈ lycopene > kaempferol > palm oil > hydroxy-tyrosol >> α-carotene = β-carotene = lutein = tyrosol = chlorogenic acid [1].

Antioxidant Screening Assay Validation Lipid Peroxidation

cis-Parinaric Acid as a Direct Fluorescent Ligand for Human PPARγ: A Spectrophotometric Binding Assay

cis-Parinaric acid (CPA) has been identified as a novel, direct ligand for the human peroxisome proliferator-activated receptor gamma (hPPARγ). Unlike other fatty acid probes, the binding of CPA to the receptor's ligand-binding domain results in a measurable increase in its intrinsic fluorescence and a concomitant shift in its UV absorption spectrum [1]. This unique property enables the development of a label-free, homogeneous spectrophotometric assay for discovering and characterizing new PPARγ ligands.

PPARγ Nuclear Receptor Drug Discovery Fluorescence Assay

Validated Research and Industrial Application Scenarios for cis-Parinaric Acid (CAS 593-38-4) Based on Quantitative Evidence


High-Sensitivity Quantification of Early-Stage Lipid Peroxidation in Living Cells

cis-Parinaric acid is the probe of choice for researchers needing to detect and quantify the very earliest stages of lipid peroxidation in living cells, such as during ischemia-reperfusion injury [1]. Its superior peroxidation rate compared to endogenous fatty acids [2] provides a robust and amplified signal before significant cellular damage occurs, making it essential for mechanistic studies of oxidative stress initiation and the evaluation of early-acting antioxidants.

Label-Free, Fluorescence-Based Screening Assay for PPARγ Ligand Discovery

For drug discovery programs targeting the PPARγ nuclear receptor (e.g., for type 2 diabetes or metabolic syndrome), cis-parinaric acid enables a unique, label-free binding assay. Its intrinsic fluorescence enhancement upon binding to the PPARγ ligand-binding domain [3] allows for homogeneous, spectrophotometric screening of compound libraries to identify novel agonists or antagonists, streamlining the hit-to-lead process without requiring secondary labeling or separation steps.

Precise Biophysical Studies of Bulk Membrane Lipid Order and Dynamics

Investigators studying the overall fluidity and phase behavior of biological or model membranes should employ cis-parinaric acid over its trans-isomer. Its equal partitioning between fluid and gel lipid phases (Kps/f ≈ 0.6) ensures that its fluorescence readout (anisotropy, lifetime) reflects the average properties of the entire membrane system [4]. In contrast, trans-parinaric acid preferentially reports on ordered lipid domains, which would skew the interpretation of bulk membrane behavior [5].

Investigating Cellular Fatty Acid Uptake and Transport Mechanisms with Controlled Kinetics

For studies on cellular fatty acid transport, the 35-fold lower uptake affinity of cis-parinaric acid (Km ≈ 4.17 µM) compared to its trans-isomer (Km ≈ 0.12 µM) makes it the superior probe when slower, more controlled, or less efficient uptake kinetics are desired [6]. This property allows researchers to avoid rapid saturation of the transport system and to better resolve the initial phases of fatty acid internalization and subsequent metabolic channeling, particularly in cells with high fatty acid uptake capacity.

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